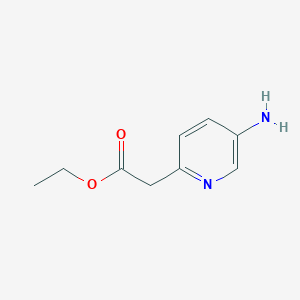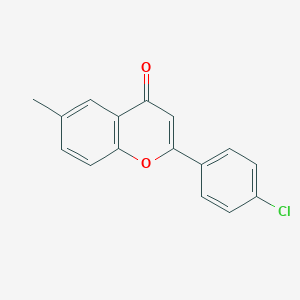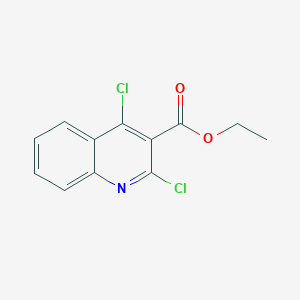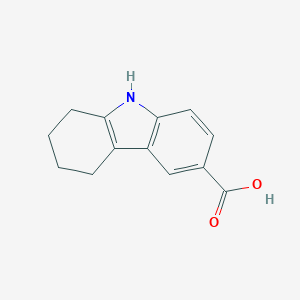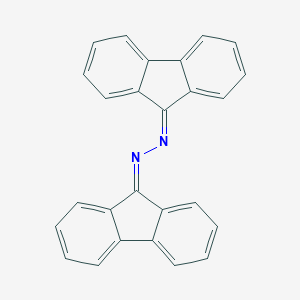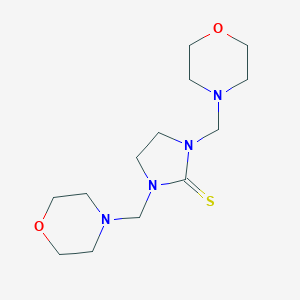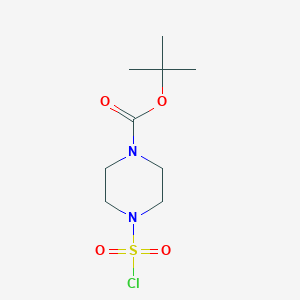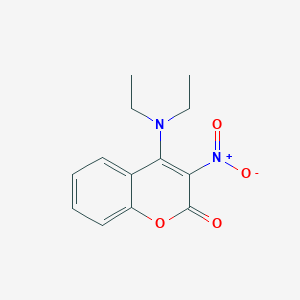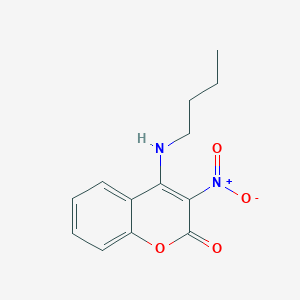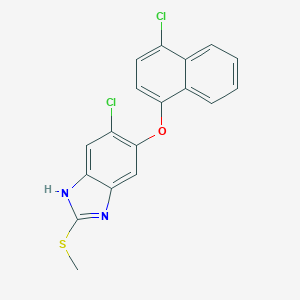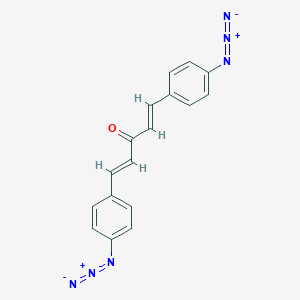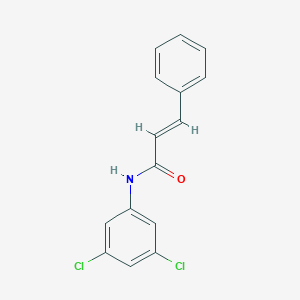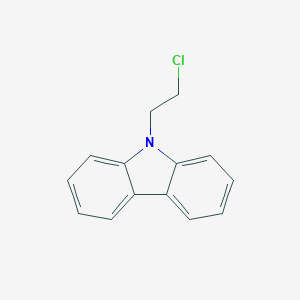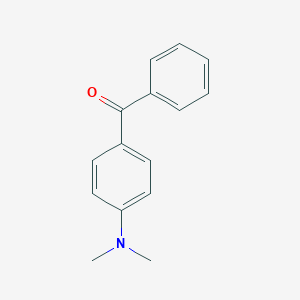![molecular formula C15H17NO2S2 B187034 4-methyl-N-[methyl(4-methylphenyl)-lambda~4~-sulfanylidene]benzenesulfonamide CAS No. 24702-26-9](/img/structure/B187034.png)
4-methyl-N-[methyl(4-methylphenyl)-lambda~4~-sulfanylidene]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-N-[methyl(4-methylphenyl)-lambda~4~-sulfanylidene]benzenesulfonamide, also known as MMPS, is a potent inhibitor of matrix metalloproteinases (MMPs). MMPs are a family of enzymes that play a crucial role in the degradation of extracellular matrix (ECM) proteins, which are essential for tissue remodeling and repair. Overexpression of MMPs has been linked to various pathological conditions, including cancer, arthritis, and cardiovascular diseases. MMPS has been extensively studied for its potential therapeutic applications in these diseases.
Wirkmechanismus
4-methyl-N-[methyl(4-methylphenyl)-lambda~4~-sulfanylidene]benzenesulfonamide inhibits the activity of MMPs by binding to the active site of the enzyme and preventing the cleavage of ECM proteins. This leads to the accumulation of ECM proteins, which can inhibit tumor invasion and metastasis and reduce inflammation and cartilage destruction in arthritis.
Biochemical and physiological effects:
4-methyl-N-[methyl(4-methylphenyl)-lambda~4~-sulfanylidene]benzenesulfonamide has been shown to have a variety of biochemical and physiological effects, including inhibition of MMP activity, reduction of tumor growth and metastasis, and reduction of inflammation and cartilage destruction in arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-methyl-N-[methyl(4-methylphenyl)-lambda~4~-sulfanylidene]benzenesulfonamide in lab experiments is its potent inhibitory activity against MMPs, which allows for the study of the role of MMPs in various pathological conditions. However, one limitation is the potential for off-target effects, as 4-methyl-N-[methyl(4-methylphenyl)-lambda~4~-sulfanylidene]benzenesulfonamide may also inhibit other enzymes that are not MMPs.
Zukünftige Richtungen
Future research on 4-methyl-N-[methyl(4-methylphenyl)-lambda~4~-sulfanylidene]benzenesulfonamide could focus on developing more potent and selective inhibitors of MMPs, as well as investigating the potential therapeutic applications of 4-methyl-N-[methyl(4-methylphenyl)-lambda~4~-sulfanylidene]benzenesulfonamide in other diseases, such as neurodegenerative diseases and fibrosis. In addition, further studies could investigate the potential off-target effects of 4-methyl-N-[methyl(4-methylphenyl)-lambda~4~-sulfanylidene]benzenesulfonamide and develop strategies to minimize these effects.
Synthesemethoden
4-methyl-N-[methyl(4-methylphenyl)-lambda~4~-sulfanylidene]benzenesulfonamide can be synthesized using a multistep process involving the reaction of 4-methylbenzenesulfonyl chloride with 4-methylthiophenol, followed by the reaction of the resulting product with methyl 4-methylphenylsulfinylacetate. The final product is obtained by treating the intermediate with methylamine.
Wissenschaftliche Forschungsanwendungen
4-methyl-N-[methyl(4-methylphenyl)-lambda~4~-sulfanylidene]benzenesulfonamide has been extensively studied for its potential therapeutic applications in cancer, arthritis, and cardiovascular diseases. It has been shown to inhibit the activity of various MMPs, including MMP-2, MMP-9, and MMP-13. MMP-2 and MMP-9 are involved in the degradation of ECM proteins, which are essential for tumor invasion and metastasis. 4-methyl-N-[methyl(4-methylphenyl)-lambda~4~-sulfanylidene]benzenesulfonamide has been shown to inhibit tumor growth and metastasis in various animal models of cancer. In addition, 4-methyl-N-[methyl(4-methylphenyl)-lambda~4~-sulfanylidene]benzenesulfonamide has been shown to reduce inflammation and cartilage destruction in animal models of arthritis.
Eigenschaften
CAS-Nummer |
24702-26-9 |
|---|---|
Produktname |
4-methyl-N-[methyl(4-methylphenyl)-lambda~4~-sulfanylidene]benzenesulfonamide |
Molekularformel |
C15H17NO2S2 |
Molekulargewicht |
307.4 g/mol |
IUPAC-Name |
(NE)-4-methyl-N-[methyl-(4-methylphenyl)-λ4-sulfanylidene]benzenesulfonamide |
InChI |
InChI=1S/C15H17NO2S2/c1-12-4-8-14(9-5-12)19(3)16-20(17,18)15-10-6-13(2)7-11-15/h4-11H,1-3H3 |
InChI-Schlüssel |
HZTFMTGJVKQSNS-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)/S(=N/S(=O)(=O)C2=CC=C(C=C2)C)/C |
SMILES |
CC1=CC=C(C=C1)S(=NS(=O)(=O)C2=CC=C(C=C2)C)C |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=NS(=O)(=O)C2=CC=C(C=C2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



